4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride
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Overview
Description
4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is a boron-containing organic compound It is characterized by the presence of a piperidine ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with chloromethyl piperidine. This reaction proceeds under mild conditions and results in the formation of the desired boronate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts for Suzuki-Miyaura coupling reactions . The reactions typically occur under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties, such as boron-containing polymers.
Mechanism of Action
The mechanism of action of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is not well-documented. its reactivity is primarily attributed to the presence of the boronate ester group, which can undergo various chemical transformations. The molecular targets and pathways involved in its biological activity are not well understood and require further research .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
Uniqueness
4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a dioxaborolane group.
Properties
CAS No. |
2365173-85-7 |
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Molecular Formula |
C12H23BClNO2 |
Molecular Weight |
259.58 g/mol |
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h9,14H,5-8H2,1-4H3;1H |
InChI Key |
PKXJMLQPBBSNSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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